molecular formula C15H10ClFN2O B2591030 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol CAS No. 187173-72-4

4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol

Cat. No. B2591030
CAS RN: 187173-72-4
M. Wt: 288.71
InChI Key: STPYOHBKUACBHJ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a pyrazole ring (a type of heterocyclic aromatic organic compound), phenol groups (aromatic rings with a hydroxyl group), and halogens (chlorine and fluorine) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Phenols, for instance, can undergo reactions like electrophilic aromatic substitution, oxidation, and reduction .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics like boiling point, melting point, density, etc. For example, 4-Chloro-2-fluorophenyl isocyanate has a boiling point of 201-202 °C and a density of 1.354 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Agrochemicals and Pesticides

Material Science and Surface Modification

Pharmaceutical Intermediates

Photoinitiators and Polymerization

Bioconjugation and Labeling

Safety and Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For instance, 4-Chloro-2-fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYOHBKUACBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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